A Technical Guide to 2-Ethoxy-4-fluoroaniline Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to 2-Ethoxy-4-fluoroaniline Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-4-fluoroaniline hydrochloride, a substituted aniline derivative of interest in synthetic chemistry. While detailed literature on this specific compound is limited, this document synthesizes available data with established chemical principles to serve as an authoritative resource for researchers and drug development professionals. We will cover its core physicochemical properties, propose a logical and efficient synthetic pathway with a detailed experimental protocol, predict its spectral characteristics, discuss its potential applications as a synthetic building block, and outline essential safety and handling procedures based on data from structurally analogous compounds.
Core Physicochemical Properties
2-Ethoxy-4-fluoroaniline hydrochloride is a fine chemical intermediate.[1][2] Its identity is defined by its molecular structure and is typically supplied as a solid for research purposes.[2] The core properties derived from available supplier data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 850568-36-4 | [1][2] |
| Molecular Formula | C₈H₁₁ClFNO | [1] |
| Molecular Weight | 191.63 g/mol | [1] |
| Appearance | Data not available; likely an off-white to tan crystalline solid, typical for aniline hydrochlorides. | N/A |
| Melting Point | Data not available for this specific isomer. The related compound 4-Ethoxy-2-fluoroaniline hydrochloride has a melting point of 192-195 °C.[3] | [3] |
| Solubility | Data not available. As a hydrochloride salt, it is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents. | N/A |
Proposed Synthesis and Experimental Protocol
Synthetic Rationale and Strategy
The proposed two-step synthesis begins with 1-ethoxy-3-fluorobenzene. The key is to control the regioselectivity of the electrophilic aromatic substitution (nitration). The ethoxy group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The directing effects are synergistic, strongly favoring substitution at the C4 position (para to the ethoxy group and ortho to the fluorine), leading to the desired 2-ethoxy-4-fluoro-1-nitrobenzene intermediate with high selectivity.
The subsequent reduction of the aromatic nitro group to an aniline is a standard transformation. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using a metal in acidic media, such as tin(II) chloride (SnCl₂) in HCl, is also highly effective and convenient for laboratory-scale synthesis. The use of HCl in this step serves a dual purpose: it provides the acidic medium for the reduction and directly forms the desired hydrochloride salt of the product aniline in a single step.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel with appropriate risk assessments in a controlled laboratory setting.
Step 1: Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene
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In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (75 mL) to 0 °C in an ice-salt bath.
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Slowly add 1-ethoxy-3-fluorobenzene (0.1 mol, 14.0 g) to the stirred sulfuric acid, ensuring the temperature remains below 5 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.11 mol, 7.0 g) to concentrated sulfuric acid (25 mL) in a separate beaker, pre-cooled to 0 °C.
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Add the cold nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0 and 5 °C.
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After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
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Carefully pour the reaction mixture onto crushed ice (500 g). A yellow solid should precipitate.
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Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
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Dry the crude product, 2-ethoxy-4-fluoro-1-nitrobenzene, under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Step 2: Synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride
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To a round-bottom flask, add the crude 2-ethoxy-4-fluoro-1-nitrobenzene (0.08 mol, 14.9 g) and ethanol (200 mL).
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.24 mol, 54.1 g) to the mixture.
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With vigorous stirring, slowly add concentrated hydrochloric acid (60 mL) to the flask. The reaction is exothermic.
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Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product salt.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
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Dry the resulting white to off-white solid under vacuum to yield 2-Ethoxy-4-fluoroaniline hydrochloride.
Predicted Spectral Characteristics
Confirming the identity and purity of the final compound is critical. While experimental spectra are not publicly available, the expected characteristics can be reliably predicted based on the molecular structure.
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -CH₃ (ethoxy) | δ 1.3-1.5 ppm (triplet) | Aliphatic methyl group coupled to two methylene protons. |
| -OCH₂- (ethoxy) | δ 4.0-4.2 ppm (quartet) | Methylene group adjacent to an oxygen atom, coupled to three methyl protons. | |
| Aromatic C-H | δ 6.8-7.5 ppm (multiplets) | Protons on the aromatic ring, with complex splitting due to coupling with each other and with the fluorine atom. | |
| -NH₃⁺ | δ 8-10 ppm (broad singlet) | Protons of the ammonium salt, often exchange-broadened. | |
| ¹³C NMR | -CH₃ (ethoxy) | δ 14-16 ppm | Aliphatic methyl carbon. |
| -OCH₂- (ethoxy) | δ 64-66 ppm | Aliphatic methylene carbon attached to oxygen. | |
| Aromatic C-F | δ 155-165 ppm (doublet, ¹JCF ≈ 240-250 Hz) | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. | |
| Aromatic C-N | δ 130-140 ppm | Aromatic carbon bonded to the ammonium group. | |
| Aromatic C-O | δ 145-155 ppm | Aromatic carbon bonded to the ethoxy group. | |
| FT-IR | N-H Stretch | 2800-3200 cm⁻¹ (broad) | Characteristic stretching of the ammonium (-NH₃⁺) group. |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Stretching vibrations of C-H bonds on the benzene ring. | |
| C-H Stretch (Aliphatic) | 2850-2980 cm⁻¹ | Stretching vibrations of C-H bonds in the ethoxy group. | |
| C-O Stretch | 1200-1250 cm⁻¹ (asymmetric) & 1020-1050 cm⁻¹ (symmetric) | Aryl-alkyl ether stretches. | |
| C-F Stretch | 1100-1200 cm⁻¹ | Strong absorption characteristic of the carbon-fluorine bond. | |
| Mass Spec (ESI+) | Molecular Ion (Free Base) | m/z = 156.08 [M+H]⁺ | Mass of the free aniline (C₈H₁₀FNO) plus a proton. |
Applications in Chemical Synthesis
Substituted anilines are foundational building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] 2-Ethoxy-4-fluoroaniline hydrochloride serves as a stable, solid precursor to the free aniline, which provides a versatile reactive handle for further functionalization.
Key Synthetic Utility:
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Nucleophilic Handle: The primary amine group is a potent nucleophile, readily participating in reactions like acylation to form amides, reaction with aldehydes/ketones to form imines (which can be subsequently reduced), and Sandmeyer reactions after diazotization.
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Modulation of Physicochemical Properties: The substituents on the aromatic ring are critical for tuning the properties of a target molecule.
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Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry to block metabolic oxidation sites, increase binding affinity (through hydrogen bonding or dipolar interactions), and modulate the pKa of nearby functional groups.[6]
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Ethoxy Group: The ethoxy group increases lipophilicity, which can enhance membrane permeability and alter the solubility profile of a final compound.
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Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for 2-Ethoxy-4-fluoroaniline hydrochloride is not widely available. Therefore, safety protocols must be established based on data for structurally similar fluoroanilines, which are consistently classified as hazardous materials.[7][8]
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Hazard Identification: Fluoroaniline derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled.[9] They can cause skin and eye irritation and may lead to sensitization.[10][11] Long-term exposure to related anilines may pose additional health risks.[4]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[3]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.[3][7]
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Respiratory Protection: All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if dusts are generated, a NIOSH-approved particulate respirator is required.[3]
-
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Handling Procedures:
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Storage:
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First Aid Measures:
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Inhalation: Move the victim to fresh air. Seek immediate medical attention.[10]
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Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
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Conclusion
2-Ethoxy-4-fluoroaniline hydrochloride is a valuable chemical intermediate for synthetic applications, particularly in the fields of medicinal chemistry and materials science. Its structure combines a reactive aniline handle with property-modulating ethoxy and fluoro substituents. While comprehensive published data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling by leveraging established chemical principles and data from analogous compounds. Researchers utilizing this compound should adhere to stringent safety protocols and perform thorough analytical characterization to validate its identity and purity before use in subsequent synthetic steps.
References
- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE. Retrieved from Angeel Oak Speciality Chemtech website.
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- CAMEO Chemicals. (n.d.). 4-FLUOROANILINE.
- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website.
- Chem-Impex. (n.d.). 4-Fluoroaniline.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 2-Ethoxy-4-fluoroaniline, HCl.
- Echemi.com. (n.d.). 4-ETHOXY-2-FLUOROANILINE HYDROCHLORIDE SDS, 380430-46-6 Safety Data Sheets.
- Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoroaniline.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Fluoro-4-iodoaniline.
- Guidechem. (n.d.). What are the synthesis and toxicity of 4-Fluoroaniline?.
- Wikipedia. (n.d.). 4-Fluoroaniline.
- Tokyo Chemical Industry. (n.d.). 2-Chloro-4-fluoroaniline.
- Thermo Fisher Scientific. (2011). Material Safety Data Sheet: 4-Fluoroaniline.
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